molecular formula C14H11N5S2 B2473584 N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine CAS No. 187596-99-2

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine

Cat. No.: B2473584
CAS No.: 187596-99-2
M. Wt: 313.4
InChI Key: HGHOATCIRMWENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine is a synthetic organic compound designed for research applications. Its core structure incorporates a fused thiazolotriazole system, a scaffold recognized in medicinal chemistry for its potential biological activity. Compounds based on the 1,2,4-triazole nucleus, and particularly those fused with thiazole rings, have been extensively investigated and demonstrate a broad spectrum of pharmacological properties, including significant antimicrobial and anticancer activities . Specifically, related thiazolo[3,2-b][1,2,4]triazol-6-one derivatives have shown promising in vitro anticancer activity against a range of human cancer cell lines, such as renal cancer, leukemia, colon cancer, breast cancer, and melanoma . This suggests that this class of compounds may serve as a valuable chemical platform for developing novel oncotherapeutic agents. The presence of the N-phenylamine moiety in this specific compound may further influence its electronic properties and intermolecular interactions, potentially modulating its affinity for biological targets. This reagent is intended for use by qualified researchers to explore its physicochemical characteristics, biological activity, and mechanism of action in controlled laboratory settings. It represents a key intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies aimed at discovering new bioactive agents.

Properties

IUPAC Name

4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5S2/c1-9-12(21-14-15-8-16-19(9)14)11-7-20-13(18-11)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHOATCIRMWENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine is a compound belonging to the thiazole and triazole family, known for their diverse biological activities. This article explores the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole moiety
  • A triazole ring
  • An aniline derivative

This unique combination contributes to its biological activity.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • Synthesis and Evaluation : A study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their activity against a panel of nearly 60 human cancer cell lines. The results indicated significant activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Specifically, compounds with a 5-ylidene group exhibited more potent anticancer effects compared to their amide counterparts .

The proposed mechanisms for the anticancer activity of these compounds include:

  • Inhibition of Cell Proliferation : Compounds have shown to induce apoptosis in cancer cells through various pathways.
  • Interaction with Proteins : Molecular dynamics simulations revealed that certain derivatives interact with proteins involved in apoptosis regulation (e.g., Bcl-2), primarily through hydrophobic contacts .

Structure-Activity Relationship (SAR)

The SAR studies highlight critical structural features influencing biological activity:

  • Methyl Substituents : The presence of methyl groups on the phenyl ring enhances cytotoxicity.
  • Thiazole Ring Importance : The thiazole ring is essential for maintaining activity; modifications can significantly alter efficacy.
CompoundStructure FeaturesIC50 (µM)Activity
1N,N-dimethyl group0.5High
2Methyl on phenyl0.8Moderate
3No methyl5.0Low

Study 1: Anticancer Evaluation

A comprehensive evaluation was conducted on synthesized derivatives against various cancer cell lines. The study found that compounds with specific substitutions showed enhanced activity compared to standard treatments like doxorubicin. For instance:

  • Compound 13 demonstrated equipotent activity against both Bcl-2 Jurkat and A-431 cell lines with IC50 values lower than doxorubicin.

Study 2: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of related thiazolo compounds. The results indicated that certain derivatives exhibited significant anticonvulsant effects in animal models, suggesting a broader pharmacological profile beyond anticancer activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in 9c) enhance anticancer activity but reduce solubility .
  • Polar substituents (e.g., piperidine in 6b) improve solubility, critical for bioavailability .
  • Methyl groups (as in the target compound) contribute to metabolic stability but may limit interaction with hydrophobic targets .

Challenges in Structural Characterization

Structural elucidation of thiazolo-triazoles is complicated by:

  • NMR Signal Overlap : NH protons in amide groups (δ = 13.8–14.3 ppm) and triazole rings exhibit similar shifts, risking misassignment .
  • X-ray Crystallography: While definitive for confirming fused systems (e.g., Scheme 79 in ), crystallization is hindered by solubility issues in non-polar derivatives .

Q & A

Q. Characterization methods :

  • Spectroscopy : IR confirms functional groups (e.g., C=O, C=N), while 1H^1 \text{H}- and 13C^{13} \text{C}-NMR verify regiochemistry and substituent positions .
  • Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content .

Basic: Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while 13C^{13} \text{C}-NMR confirms carbon types (e.g., thiazole C-2 at ~165 ppm) .
  • Infrared (IR) Spectroscopy : Detects stretches for C=N (1600–1650 cm1^{-1}) and C-S (650–750 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks and fragmentation patterns .

Advanced: How can researchers address contradictions in elemental analysis data during purity verification?

Discrepancies between calculated and experimental elemental composition often arise from:

  • Incomplete purification : Residual solvents or byproducts may skew results. Re-crystallize in polar/non-polar solvent mixtures (e.g., methanol/chloroform) and re-analyze via TLC .
  • Hydrate formation : Use thermogravimetric analysis (TGA) to detect water content. Dry samples under vacuum (60°C, 24 hrs) before analysis .
  • Alternative validation : Cross-check purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to quantify impurities <1% .

Advanced: What strategies optimize regioselectivity in triazole ring formation during synthesis?

Regioselectivity challenges in 1,2,3-triazole synthesis can be mitigated by:

  • Catalyst choice : Copper(I) catalysts (e.g., CuBr) favor 1,4-regioisomers in CuAAC reactions, while ruthenium catalysts shift selectivity toward 1,5-products .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions; monitor progress via 1H^1 \text{H}-NMR for real-time regiochemistry analysis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Substitute phenyl groups with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to assess electronic effects on bioactivity .
  • Side-chain variations : Replace the N-phenyl group with heteroaromatic rings (e.g., pyridine) to study steric and π-π interactions .
  • Pharmacological assays : Test derivatives against cancer cell lines (e.g., NCI-60 panel) to correlate substituents with cytotoxicity .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., PFOR enzyme, implicated in anaerobic metabolism). Focus on hydrogen bonds (amide-thiazole to active-site residues) and hydrophobic contacts .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with IC50_{50} values .

Basic: What are common side reactions in synthesizing thiazole-triazole hybrids, and how are they minimized?

  • Oxidation of thiols : Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) during thiazole formation .
  • Byproduct formation : Monitor reactions via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Advanced: How to resolve discrepancies between in vitro and in vivo pharmacological data for such compounds?

  • Bioavailability issues : Assess logP (optimal range: 2–5) and aqueous solubility. Modify substituents to improve permeability (e.g., methyl groups) .
  • Metabolic instability : Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation). Introduce blocking groups (e.g., fluorine) .
  • Dosing regimens : Adjust in vivo doses based on pharmacokinetic parameters (e.g., half-life, Cmax_\text{max}) from LC-MS/MS plasma analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.